1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane
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Overview
Description
1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is a complex organic compound that features a bromophenyl group and a methoxyphenyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-methoxyphenylazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-bromo-3-(4-methoxyphenyl)azepan-1-yl)methanoic acid.
Reduction: Formation of (4-bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanol.
Substitution: Formation of (4-aminophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Similar in structure but lacks the azepane ring.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Similar but contains a hydroxy group instead of an azepane ring.
Uniqueness
1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is unique due to the presence of both a bromophenyl and a methoxyphenyl group attached to an azepane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-bromophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOYCNFCKSGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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